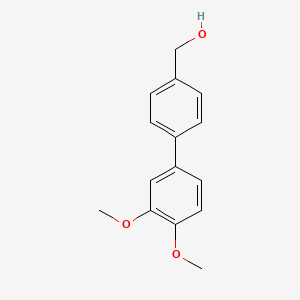

4-(3,4-Dimethoxyphenyl)benzyl alcohol

Description

Historical Context and Discovery

The development of 4-(3,4-Dimethoxyphenyl)benzyl alcohol emerged from systematic investigations into biphenyl-based pharmaceutical intermediates and synthetic building blocks. Early synthetic approaches to this compound class focused on traditional cross-coupling methodologies, though these often suffered from limited yields and harsh reaction conditions.

A significant advancement occurred with the application of palladium-catalyzed Suzuki-Miyaura coupling reactions, which provided efficient access to biphenyl alcohols with precise substitution patterns. The synthetic methodology involves coupling 3,4-dimethoxyphenyl boronic acid with appropriately functionalized benzyl derivatives under optimized palladium catalysis conditions. This approach represented a substantial improvement over previous methods, achieving isolated yields of 95% while maintaining excellent regioselectivity.

The compound's emergence in pharmaceutical research coincided with increased interest in methoxy-substituted aromatic systems as potential therapeutic agents. Research investigations have demonstrated its utility as a synthetic precursor for more complex molecular architectures, particularly in the development of cyclotriveratrylene derivatives and related host-guest chemistry applications.

Contemporary synthetic approaches have further refined the preparation methods, incorporating environmentally benign conditions and improved atom economy. These developments have positioned 4-(3,4-Dimethoxyphenyl)benzyl alcohol as an accessible synthetic intermediate for diverse research applications.

Nomenclature and Structural Classification

The systematic nomenclature of 4-(3,4-Dimethoxyphenyl)benzyl alcohol follows International Union of Pure and Applied Chemistry guidelines, designating it as [4-(3,4-dimethoxyphenyl)phenyl]methanol. Alternative naming conventions include (3',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol and [1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy-, reflecting different approaches to describing the biphenyl connectivity and substitution pattern.

The molecular structure consists of a biphenyl core with specific substitution at defined positions. The primary alcohol functionality is attached to the para position of one benzene ring, while the opposing ring bears methoxy groups at the meta and para positions relative to the biphenyl junction. This substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity.

Table 1: Structural Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | [4-(3,4-dimethoxyphenyl)phenyl]methanol |

| Molecular Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.28 g/mol |

| Chemical Abstracts Service Number | 760987-73-3 |

| PubChem Compound Identifier | 40479475 |

| Simplified Molecular Input Line Entry System | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)OC |

| InChI Key | XTIOZBRTYCGKMP-UHFFFAOYSA-N |

The structural classification places this compound within multiple chemical families. It belongs to the benzyl alcohol class due to the presence of the phenylmethanol moiety, while simultaneously qualifying as a biphenyl derivative through its two-ring aromatic system. The methoxy substitution pattern further classifies it as a dimethoxybenzene derivative, contributing to its overall chemical identity and functional group classification.

Position in Biphenyl Alcohol Chemical Family

Within the broader biphenyl alcohol chemical family, 4-(3,4-Dimethoxyphenyl)benzyl alcohol occupies a distinctive position characterized by its specific substitution pattern and electronic properties. The compound represents a specialized subset of biphenyl alcohols where electron-donating methoxy groups are strategically positioned to influence the overall molecular reactivity and properties.

The biphenyl alcohol family encompasses diverse structures ranging from simple unsubstituted biphenyl-4-methanol to highly functionalized derivatives bearing multiple substituents. The presence of methoxy groups at the 3,4-positions distinguishes this compound from other family members, conferring unique electronic characteristics that influence its chemical behavior. These electron-donating substituents increase electron density on the substituted ring, affecting reactivity patterns and potential coordination properties.

Table 2: Comparative Analysis within Biphenyl Alcohol Family

| Compound Type | Substitution Pattern | Electronic Character | Synthetic Applications |

|---|---|---|---|

| Unsubstituted Biphenyl Alcohol | None | Neutral aromatic | Basic synthetic intermediate |

| 4-(3,4-Dimethoxyphenyl)benzyl alcohol | 3,4-Dimethoxy | Electron-rich | Pharmaceutical synthesis, host-guest chemistry |

| Halogenated Biphenyl Alcohols | Halogen substituents | Electron-poor | Cross-coupling reactions |

| Polysubstituted Derivatives | Multiple functional groups | Variable | Specialized applications |

The compound's position within this chemical family is further defined by its synthetic accessibility and functional versatility. Unlike more complex polysubstituted derivatives, it maintains sufficient simplicity for efficient synthesis while providing adequate functional diversity for further chemical elaboration. This balance makes it particularly valuable as a synthetic building block for more complex molecular architectures.

Research applications have demonstrated the compound's utility in constructing cyclotriveratrylene frameworks, where the methoxy substitution pattern contributes to the overall molecular geometry and recognition properties. Additionally, its role as a precursor in pharmaceutical synthesis highlights its importance within the broader context of medicinal chemistry applications.

The structural relationships within the biphenyl alcohol family reveal important trends in reactivity and properties. The 3,4-dimethoxy substitution pattern provides enhanced nucleophilicity compared to unsubstituted derivatives while maintaining stability under typical synthetic conditions. This combination of reactivity and stability positions 4-(3,4-Dimethoxyphenyl)benzyl alcohol as a particularly useful member of the biphenyl alcohol chemical family for diverse synthetic applications.

Properties

IUPAC Name |

[4-(3,4-dimethoxyphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIOZBRTYCGKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654444 | |

| Record name | (3',4'-Dimethoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760987-73-3 | |

| Record name | (3',4'-Dimethoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3,4-Dimethoxyphenyl)benzyl alcohol, also referred to as 3-(3,4-dimethoxyphenyl)benzyl alcohol, is an aromatic compound characterized by a benzyl alcohol structure with a 3,4-dimethoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 270.32 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that 4-(3,4-Dimethoxyphenyl)benzyl alcohol exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory pathways. This property suggests its potential therapeutic application in treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

2. Antioxidant Properties

The compound's antioxidant activity stems from its ability to donate electrons to neutralize free radicals, thus preventing oxidative stress. The presence of methoxy groups enhances its electron-donating capacity, making it effective in scavenging reactive oxygen species (ROS). In vitro studies have demonstrated that it can significantly reduce oxidative damage in cellular models .

3. Antimicrobial Activity

Preliminary studies suggest that 4-(3,4-Dimethoxyphenyl)benzyl alcohol possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms.

The biological activities of 4-(3,4-Dimethoxyphenyl)benzyl alcohol are attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The methoxy groups facilitate the donation of hydrogen atoms or electrons to free radicals, effectively neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : The compound may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses.

- Antimicrobial Mechanism : It likely disrupts the integrity of microbial cell membranes or interferes with their biochemical pathways.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of 4-(3,4-Dimethoxyphenyl)benzyl alcohol significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory potential.

- Antioxidant Efficacy : In a cellular model exposed to oxidative stress, treatment with this compound resulted in a marked decrease in lipid peroxidation levels compared to untreated controls .

- Antimicrobial Testing : In vitro assays revealed that 4-(3,4-Dimethoxyphenyl)benzyl alcohol exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a natural antimicrobial agent.

Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3,4-Dimethoxyphenyl)benzyl alcohol with structurally related benzyl alcohol derivatives, emphasizing substituent effects on properties and applications:

Key Comparative Analysis

Substituent Effects on Lipophilicity and Reactivity

- 4-(3,4-Dimethoxyphenyl)benzyl alcohol exhibits higher lipophilicity (logP ~2.8 estimated) compared to 4-Methoxybenzyl alcohol (logP ~1.2) due to the biphenyl system and additional methoxy groups. This enhances its membrane permeability, making it suitable for drug delivery systems.

- 3,5-Dimethoxy-4-hydroxybenzyl alcohol combines methoxy and hydroxyl groups, balancing lipophilicity and hydrogen-bonding capacity. This dual functionality is critical in antioxidant activity, as seen in caffeic acid analogs .

Biological Activity

- While cytotoxic data for 4-(3,4-Dimethoxyphenyl)benzyl alcohol are absent, related compounds like 3,4-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol show divergent bioactivity. For example, 4-methoxybenzyl alcohol lacks cytotoxicity in MTT assays , whereas dimethoxy-substituted coumarins (e.g., dryofracoumarin A) demonstrate IC₅₀ values as low as 2.73 μM against cancer cell lines .

- 4-Hydroxybenzyl alcohol ’s hydroxyl group enables radical scavenging, a property absent in methoxy-dominated analogs .

Synthetic Utility

Preparation Methods

Preparation via Reduction of 4-(3,4-Dimethoxyphenyl)benzaldehyde

One common approach to synthesize 4-(3,4-dimethoxyphenyl)benzyl alcohol is by reducing the corresponding aldehyde derivative, 4-(3,4-dimethoxyphenyl)benzaldehyde.

- Starting Material : 4-(3,4-Dimethoxyphenyl)benzaldehyde (veratryl aldehyde derivative)

- Reagent : Sodium borohydride (NaBH4)

- Solvent : Typically alcohols or aqueous media

- Conditions : Room temperature, 4–7 hours reaction time

- Yield : High yields reported (up to 85%)

- Notes : This method is straightforward and widely used due to the mild reducing conditions and good selectivity for aldehyde reduction without affecting methoxy groups.

Stepwise Synthesis Involving Benzyl Bromide Intermediate

A patented method involves preparing 3,4-dimethoxybenzyl bromide as an intermediate, which can then be converted to the benzyl alcohol derivative.

- Step 1 : Preparation of 3,4-dimethoxybenzyl bromide using boron tribromide (BBr3)

- Molar ratio BBr3: 0.5–0.8 equivalents

- Reaction temperature: Room temperature

- Reaction time: 4–7 hours (preferably 5–6 hours)

- Yield: Up to 85%

- Step 2 : Conversion of benzyl bromide to benzyl alcohol by nucleophilic substitution or reduction

- Advantages : Low cost, low pollution, suitable for scale-up production.

Multi-Step Synthesis Using Wittig Reagent and Hydrogenation (Adapted from Related Phenethyl Alcohols)

Though this method is primarily reported for 3,4-dihydroxyphenethyl alcohol, the approach can be adapted for 4-(3,4-dimethoxyphenyl)benzyl alcohol synthesis by modifying protecting groups and reaction steps.

- Step 1 : Preparation of benzyloxymethyl triphenylphosphonium chloride (Wittig reagent) by reacting chloromethyl benzyl ether with triphenylphosphine under inert atmosphere (argon or nitrogen).

- Solvent: Toluene or xylene

- Temperature: 20–110 °C

- Reaction time: 5–24 hours

- Yield: ~95%

- Step 2 : Reaction of 3,4-dibenzyloxy benzaldehyde with the Wittig reagent under alkaline conditions to yield 1,2-dibenzyloxy-4-(2-benzyloxyvinyl)benzene.

- Step 3 : Catalytic hydrogenation under pressure (20–200 psi) with palladium or platinum catalysts to reduce vinyl groups and remove protecting groups, yielding the target benzyl alcohol.

- Advantages :

Direct Reduction of Related Secondary Alcohols

In related aromatic systems such as 1-(3,4-dimethoxyphenyl)-2-propanol, hydrolysis and reduction steps have been used to obtain secondary alcohols with similar substitution patterns.

- Method : Hydrolysis of esters followed by base treatment (KOH)

- Yield : Approximately 86%

- Characterization : FTIR and ^1H-NMR confirm the presence of hydroxyl and methoxy groups consistent with the target structure.

- Note : Although this method is for a secondary alcohol, similar hydrolysis and reduction principles apply for benzyl alcohol derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The reduction of aldehydes with sodium borohydride remains the most straightforward and widely used method for synthesizing 4-(3,4-dimethoxyphenyl)benzyl alcohol with good yield and selectivity.

- The use of boron tribromide to prepare benzyl bromide intermediates offers an efficient route with high yield and is amenable to industrial scale-up due to low cost and environmental benefits.

- Advanced multi-step synthesis involving Wittig reagents and catalytic hydrogenation provides a novel, high-yielding, and environmentally safer method, although it involves more complex steps.

- Spectroscopic data (FTIR, ^1H-NMR) from related compounds confirm the successful introduction of hydroxyl and methoxy groups, validating the synthetic approaches used.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dimethoxyphenyl)benzyl alcohol, and how can researchers optimize yield and purity?

A common approach involves the reduction of the corresponding aldehyde, 4-(3,4-Dimethoxyphenyl)benzaldehyde, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, a method analogous to the synthesis of vanillyl alcohol derivatives involves refluxing the aldehyde with NaBH₄ in ethanol under inert conditions . Optimization can include adjusting reaction time, temperature, and stoichiometric ratios. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical .

Q. How can researchers characterize 4-(3,4-Dimethoxyphenyl)benzyl alcohol using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure by identifying peaks for methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.5–7.5 ppm), and the benzyl alcohol moiety (δ ~4.6 ppm for -CH₂OH and δ ~1.5–2.0 ppm for -OH, depending on solvent) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₁₆O₃: expected [M+H]⁺ = 245.1178) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .

Q. What safety precautions are essential when handling 4-(3,4-Dimethoxyphenyl)benzyl alcohol in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation risks, as benzyl alcohol derivatives can irritate mucous membranes .

- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of 4-(3,4-Dimethoxyphenyl)benzyl alcohol?

Discrepancies often arise from assay conditions. For example:

- Cell vs. Cell-Free Systems : Antioxidant activity in cell-free DPPH assays may not translate to cellular models due to bioavailability differences.

- Dose Dependency : Low concentrations (µM range) may act as antioxidants, while higher doses (mM) induce pro-oxidant effects via ROS generation.

- Model Organisms : Compare results across in vitro (e.g., HepG2 cells) and in vivo (e.g., rodent models) systems to assess physiological relevance .

Q. What strategies can improve the stability of 4-(3,4-Dimethoxyphenyl)benzyl alcohol in aqueous solutions for pharmacological studies?

Q. How can computational methods predict the reactivity of 4-(3,4-Dimethoxyphenyl)benzyl alcohol in catalytic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to model metabolic pathways.

- Docking Studies : Assess binding affinity with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. What advanced techniques elucidate the compound’s mechanism of action in neuroprotection or anti-inflammatory studies?

- Isotopic Labeling : Use ¹⁴C-labeled derivatives to track metabolic incorporation in neuronal cells.

- CRISPR/Cas9 Knockouts : Identify target pathways by knocking out genes (e.g., Nrf2 for antioxidant response) in cell lines.

- Single-Cell RNA Sequencing : Profile transcriptional changes in microglia treated with the compound to map anti-inflammatory pathways .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for derivatives of 4-(3,4-Dimethoxyphenyl)benzyl alcohol?

- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -OCF₃ or halogens) .

- Biological Assays : Test analogs in parallel using standardized assays (e.g., LPS-induced inflammation in RAW 264.7 macrophages).

- QSAR Modeling : Build quantitative SAR models using descriptors like logP, polar surface area, and Hammett constants .

Q. What analytical workflows validate the purity of 4-(3,4-Dimethoxyphenyl)benzyl alcohol in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.